Ketotifen N-Oxide

Description

Contextualization within Ketotifen (B1218977) Metabolite and Impurity Research

Ketotifen undergoes extensive metabolism in the body, leading to the formation of several metabolic products. Among these, Ketotifen N-Oxide is a notable metabolite, produced through the N-oxidation of the parent molecule. nih.gov This metabolic pathway is a common transformation for many drugs containing a tertiary amine group. The biotransformation of Ketotifen has been studied in vitro using human liver microsomes, which demonstrated the formation of this compound alongside other metabolites such as the N-demethylated and N-glucuronidated forms. nih.gov

In the context of pharmaceutical manufacturing, this compound is also recognized as a potential impurity. Impurities in drug substances and products are closely monitored and controlled as they can potentially impact the safety and efficacy of the medication. Therefore, the identification and quantification of this compound are critical aspects of the quality control of Ketotifen formulations.

Significance of Investigating this compound for Pharmaceutical Science and Chemical Biology

The investigation of this compound holds considerable significance for both pharmaceutical science and chemical biology. In pharmaceutical science, the presence of this compound as a metabolite necessitates a thorough understanding of its pharmacological and toxicological profile. Metabolites can possess their own therapeutic activity or contribute to adverse effects, making their characterization essential for a comprehensive safety assessment of the parent drug. Furthermore, as a process-related or degradation impurity, the levels of this compound in the final drug product must be strictly controlled to meet regulatory standards. The development of robust analytical methods for its detection and quantification is therefore a key focus of pharmaceutical analysis.

From a chemical biology perspective, studying the formation of this compound provides insights into the enzymatic processes involved in drug metabolism, particularly the role of cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com Understanding these metabolic pathways can aid in the design of new drug candidates with improved metabolic stability and predictable pharmacokinetic profiles.

Chemical and Physical Properties

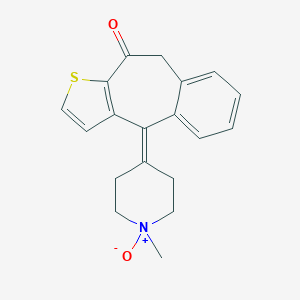

This compound is a derivative of Ketotifen with the chemical formula C19H19NO2S. nih.gov The introduction of an oxygen atom to the nitrogen in the piperidine (B6355638) ring results in a molecular weight of approximately 325.4 g/mol . nih.gov

| Property | Value |

| Molecular Formula | C19H19NO2S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 88456-70-6 |

| IUPAC Name | 4-(1-methyl-1-oxido-4-piperidylidene)-4,9-dihydro-10H-benzo nih.govzsmu.edu.uacyclohepta[1,2-b]thiophen-10-one |

Table 1: Chemical and Physical Properties of this compound

Synthesis and Characterization

While the in vivo and in vitro formation of this compound through metabolic processes is established, detailed laboratory synthesis procedures for this specific compound are not extensively reported in publicly available literature. General methods for the N-oxidation of tertiary amines are well-documented and typically involve the use of oxidizing agents such as hydrogen peroxide or peroxy acids.

The characterization of this compound would involve a suite of spectroscopic and spectrometric techniques to confirm its structure and purity. These methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the molecular structure and confirming the presence of the N-oxide functional group, which would cause characteristic shifts in the signals of the protons and carbons near the nitrogen atom.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition, confirming the addition of an oxygen atom to the Ketotifen molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic vibrational frequencies of the functional groups present in the molecule, including the N-O bond.

Analytical Methods for Detection

The detection and quantification of this compound, both as a metabolite in biological matrices and as an impurity in pharmaceutical samples, rely on sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for the analysis of Ketotifen and its related substances. nih.govzsmu.edu.ua

For the specific analysis of this compound, an HPLC method would typically be coupled with a highly sensitive detector, such as a mass spectrometer (LC-MS). This combination allows for the separation of the N-oxide from the parent drug and other metabolites or impurities, followed by its unambiguous identification and quantification based on its mass-to-charge ratio. researchgate.netresearchgate.net The development of such methods is critical for pharmacokinetic studies of Ketotifen and for quality control in the pharmaceutical industry.

Research Findings

Research on this compound has primarily focused on its role as a metabolite. Studies have confirmed its formation as one of the products of Ketotifen biotransformation in humans. nih.gov However, there is a notable lack of published pharmacological studies on the isolated this compound. google.comgoogle.com This means that its specific biological activity, including any potential antihistaminic or other effects, is not well-characterized.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAHLWKMNJCURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483612 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88456-70-6 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketotifen N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of Ketotifen N Oxide

Chemical Synthesis Methodologies

The chemical synthesis of ketotifen (B1218977) N-oxide primarily involves the oxidation of the tertiary amine nitrogen atom present in the ketotifen molecule.

Oxidative Reactions and Reagents for N-Oxide Generation

The conversion of tertiary amines to their corresponding N-oxides is a well-established transformation in organic chemistry. Ketotifen, possessing a tertiary amine within its piperidine (B6355638) ring, is amenable to such oxidative processes. Common oxidizing agents employed for this type of reaction include hydrogen peroxide (H₂O₂) and peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA) nih.gov, thieme-connect.de. Hydrogen peroxide is often favored due to its cost-effectiveness, atom economy, and the generation of water as a byproduct, particularly when used in catalyzed reactions nih.gov, researchgate.net. Other oxidizing systems that can be utilized include magnesium monoperphthalate and dimethyldioxirane (B1199080) (DMDO) thieme-connect.de, or potassium peroxymonosulfate (B1194676) semanticscholar.org. These reactions form a nitrogen-oxygen (N→O) bond, altering the electronic and chemical properties of the parent molecule thieme-connect.de, mdpi.com, mdpi.com, semanticscholar.org. While specific detailed synthetic protocols for ketotifen N-oxide are not extensively documented in the provided literature, its formation as a metabolite via N-oxidation indicates its susceptibility to these chemical transformations google.com, nih.gov.

Optimization of Reaction Conditions for Yield and Purity

The optimization of chemical synthesis to achieve high yields and purity is critical. This typically involves fine-tuning reaction parameters such as solvent choice, temperature, reaction duration, and the precise stoichiometry of reagents , researchgate.net, researchgate.net. Advanced techniques, including high-throughput experimentation and machine learning algorithms, are increasingly utilized to efficiently explore and identify optimal reaction conditions beilstein-journals.org. This compound has been identified as a co-eluting impurity in analytical procedures, underscoring the importance of controlled synthesis and purification to achieve high purity .

Biotransformation Pathways Leading to this compound

Ketotifen undergoes metabolic transformations within biological systems, with N-oxidation being a significant pathway.

Comparative Metabolic Pathways Across Biological Systems

The metabolism of ketotifen can vary significantly across different species google.com, nih.gov. Comparative studies have examined ketotifen's metabolic pathways in rats, rabbits, and humans, noting similarities between in vivo and in vitro (using cultured hepatocytes) transformations nih.gov.

Table 1: Comparative Ketotifen Metabolic Pathways Across Biological Systems

| Biological System | Primary Metabolic Pathways Observed | N-Oxide Formation |

| Rat Hepatocytes | Oxidation | Yes |

| Rabbit Hepatocytes | Oxidation, Glucuronidation, Sulfation | Yes |

| Human Hepatocytes | Reduction, Glucuronidation | Yes (via oxidation) |

These findings indicate that while specific metabolic routes may differ, oxidation, leading to N-oxide formation, is a common metabolic fate for ketotifen across various biological systems google.com, nih.gov.

Degradation-Derived Formation of this compound

Ketotifen can also undergo degradation when exposed to different environmental conditions, such as varying pH levels mdpi.com, nih.gov. These degradation processes can involve oxidative mechanisms. For instance, studies on ketotifen degradation have identified oxidation of the piperidine ring and demethylation as key transformations mdpi.com, nih.gov. Such oxidative degradation pathways are analogous to the metabolic N-oxidation processes, suggesting that chemical degradation could also contribute to the formation of this compound mdpi.com.

Compound List:

Ketotifen

this compound

Oxidative Degradation of Ketotifen Leading to N-Oxide

This compound is recognized as a metabolite of ketotifen, often generated through oxidation processes within biological systems, such as by human liver microsomes google.comgoogle.comchemicalbook.comdrugbank.comfda.gov. The fundamental chemical principle underlying the formation of N-oxides is the susceptibility of nitrogen-containing compounds to oxidation. APIs with amine groups readily form N-oxides when subjected to oxidative stress lgcstandards.com. This N-oxidation specifically involves the addition of an oxygen atom to the nitrogen atom within the molecule semanticscholar.org. Studies have demonstrated that ketotifen can undergo oxidative degradation, a process that impacts its piperidine ring and can result in the formation of various degradation products, potentially including the N-oxide form nih.govresearchgate.net. This degradation pathway is often influenced by the presence of oxidizing agents and specific environmental conditions.

Influence of Environmental Factors on Oxidative Formation (e.g., pH, oxygen exposure, light)

The stability and degradation of ketotifen, including its propensity for oxidative transformation into this compound, are significantly modulated by environmental factors such as pH, oxygen availability, and light exposure.

pH: The pH of the surrounding environment plays a critical role in the degradation kinetics of ketotifen, particularly its oxidative degradation nih.govresearchgate.netgoogle.com. Ketotifen exhibits greater stability in acidic to neutral conditions (pH 1-7), characterized by lower degradation rates nih.govresearchgate.net. For instance, at pH 3.0, ketotifen showed approximately 14.64% degradation with a half-life of 65.42 hours nih.gov. As the pH increases to 7.0, the degradation rate increases, with reported degradation of 19.28% and a reduced half-life of 13.03 hours nih.gov. In contrast, ketotifen demonstrates markedly higher lability in alkaline environments. At pH 10.0, it undergoes nearly complete degradation (~100%), and degradation exceeds 30% at pH values of 10 or higher nih.govresearchgate.net. This pH-dependent behavior suggests that alkaline conditions promote oxidative degradation pathways, potentially favoring the formation of N-oxides.

| pH Value | Percentage Degradation | Half-life (t0.5) |

| 3.0 | 14.64% | 65.42 hours |

| 7.0 | 19.28% | 13.03 hours |

| 10.0 | ~100% | Not specified |

Oxygen Exposure: The presence of oxygen or other oxidizing agents is a primary determinant in the formation of N-oxides from nitrogen-containing compounds like ketotifen lgcstandards.com. Ketotifen is known to be susceptible to chemical oxidation, a process that can be accelerated in the presence of oxidants such as hydrogen peroxide google.com. While specific studies detailing the precise rate of N-oxide formation solely due to oxygen exposure are limited, the inherent susceptibility of ketotifen to oxidation implies that increased oxygen availability would likely favor the formation of its N-oxide.

Compound List:

Ketotifen

this compound

Norketotifen (also referred to as nor-ketotifen)

10-hydroxy-ketotifen

10-hydroxy-norketotifen

Stereochemical Investigations of Ketotifen N Oxide

Diastereomeric Forms and Their Characterization

Ketotifen (B1218977) N-Oxide exists as a pair of enantiomers: (R)-Ketotifen N-Oxide and (S)-Ketotifen N-Oxide, derived from the corresponding enantiomers of Ketotifen. While the term "diastereomeric forms" might imply the presence of multiple chiral centers or chiral axes leading to non-enantiomeric stereoisomers, the primary stereoisomeric relationship for Ketotifen N-Oxide is enantiomeric.

Studies on related compounds, such as ketotifen N-glucuronides, have indicated that conformational differences in the piperidylidene ring can exist between the (R)- and (S)-stereoisomers, as observed through ¹H NMR analysis. These conformational variations, influenced by the N-oxide moiety, might lead to subtle stereochemical distinctions. However, direct evidence for stable, isolable diastereomeric forms of this compound arising from factors other than the parent compound's chirality is not prominently reported.

Characterization of these enantiomers typically relies on analytical techniques capable of differentiating stereoisomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a key method for separating and quantifying the (R)- and (S)-enantiomers of this compound. Spectroscopic methods, including NMR, are essential for structural elucidation and can provide insights into the conformational states of the different stereoisomers.

Atropisomerism Considerations in Related Compounds and Potential Implications for this compound

Atropisomerism, characterized by restricted rotation around a single bond leading to stable stereoisomers, is a phenomenon that can arise in molecules with specific structural features. While Ketotifen's chirality is attributed to its nonplanar seven-membered ring, the presence of atropisomerism in Ketotifen or its N-oxide is not extensively documented. However, the parent compound Ketotifen has been investigated for its stereochemical lability, with studies examining the energy barriers to ring inversion, which is responsible for its enantiomerization.

The N-oxide functional group can influence molecular conformation and electron distribution. While not directly causing atropisomerism in this compound itself, the N-oxide moiety could potentially modulate the conformational flexibility of the molecule. Research into related compounds, such as N-oxides of other heterocyclic systems, has shown that the N-oxide group can play a role in stereoselective reactions or influence molecular geometry. However, specific studies detailing atropisomerism in this compound are limited in the provided search results. The focus has largely been on the enantiomeric nature of the molecule derived from the parent compound's chiral seven-membered ring.

Strategies for Stereoselective Synthesis and Enantiomeric/Diastereomeric Separation

The synthesis and separation of this compound stereoisomers primarily involve obtaining the individual (R)- and (S)-enantiomers.

Stereoselective Synthesis:

From Enantiopure Precursors: The most direct route to enantiomerically pure this compound involves the N-oxidation of enantiomerically pure (R)-Ketotifen or (S)-Ketotifen. This approach ensures that the stereochemistry of the parent compound is directly transferred to the N-oxide metabolite.

Resolution of Racemates: Racemic this compound can be synthesized from racemic Ketotifen. Subsequently, the enantiomers can be separated.

Enantiomeric Separation:

Chiral Chromatography: HPLC utilizing chiral stationary phases is the predominant method for separating the enantiomers of this compound. This technique allows for the resolution of racemic mixtures into their constituent (R)- and (S)-forms, enabling their individual characterization and study.

Fractional Crystallization of Diastereomeric Salts: While not explicitly detailed for this compound, the parent compound, Ketotifen, has been resolved via fractional crystallization of its salts with chiral acids, such as tartaric acid derivatives. This classical method could potentially be adapted for this compound if suitable chiral resolving agents are identified.

Compound Name Table:

| Common Name | IUPAC Name |

| This compound | 2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |

| Ketotifen | 4-(1-methyl-4-piperidylidene)-4H-benzocyclohepta[1,2-b]thiophen-10-one |

| Norketotifen | 4-(4-piperidinylidene)-4H-benzocyclohepta[1,2-b]thiophen-10-one |

Analytical Methodologies for Ketotifen N Oxide Research

Other Analytical Approaches for Characterization

Beyond chromatographic techniques, other analytical methods can offer valuable insights into the characterization and assay development for Ketotifen (B1218977) N-Oxide.

Electrochemical Methods (e.g., Voltammetry)

Electrochemical techniques, particularly voltammetry, present a promising avenue for the analysis of Ketotifen N-Oxide. Voltammetry involves measuring the current as a function of applied potential, allowing for the detection and quantification of electroactive species. Studies on related compounds, including the parent drug ketotifen, have demonstrated the efficacy of voltammetric methods. For instance, modified carbon paste electrodes have been employed for the voltammetric investigation of ketotifen, showing enhanced peak currents and linear responses over specific concentration ranges researchgate.net.

Furthermore, research into the electrochemical behavior of alkaloid N-oxides in general provides a theoretical basis for applying these techniques to this compound mdpi.com. These studies have indicated that N-oxides can undergo electrochemical reduction, often involving single-electron transfer processes, which can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry mdpi.com. The mechanism of oxidation or reduction, the number of electrons transferred, and the diffusion characteristics can be elucidated through studies involving varying scan rates and pH conditions researchgate.netmdpi.com. The development of novel electrode materials, such as those incorporating nanoparticles or ionic liquids, can further enhance sensitivity and selectivity for analytes like this compound researchgate.net.

Titrimetric Methods for Assay Development

Titrimetric methods, which involve the quantitative chemical reaction between the analyte and a reagent of known concentration, can be adapted for assay development. While specific titrimetric assays for this compound are not detailed in the reviewed literature, titrimetric methods have been successfully developed for the parent compound, ketotifen fumarate (B1241708) (KTF) researchgate.netnih.govresearchgate.net. These methods often utilize redox titrations, for example, employing cerium(IV) as an oxidimetric agent, followed by back titration with iron(II) researchgate.netnih.gov. Another approach involves coulometric titration, where the titrant is generated electrochemically researchgate.net.

The principles behind these titrimetric assays, such as establishing reaction stoichiometry and identifying suitable end-point detection methods (e.g., biamperometric), could potentially be applied to this compound. However, the specific functional groups and redox properties of the N-oxide metabolite would need to be considered to optimize such methods. The development of a titrimetric assay would typically involve determining the optimal reaction conditions, such as solvent, temperature, and pH, to ensure accurate and reproducible results.

Methodological Validation for Analytical Applications

Regardless of the chosen analytical technique, rigorous validation is essential to ensure the method's suitability for its intended purpose, whether for research, quality control, or pharmacokinetic studies. Method validation confirms that the procedure provides consistent, reliable, and accurate data globalresearchonline.netelementlabsolutions.comresearchgate.net. Key validation parameters, as outlined by guidelines such as ICH, include specificity, sensitivity, linearity, range, accuracy, precision, robustness, and reproducibility ich.org.

Specificity, Sensitivity, and Linearity Assessment

Specificity: This parameter assesses the method's ability to unequivocally measure the analyte (this compound) in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or other metabolites globalresearchonline.netelementlabsolutions.comich.org. For this compound, specificity would involve demonstrating that the chosen method can differentiate it from the parent ketotifen and other potential related substances.

Sensitivity: Sensitivity is typically evaluated through the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be reliably quantified with acceptable precision and accuracy elementlabsolutions.comich.org. Studies validating methods for ketotifen and its metabolites have reported LOD values in the picogram per milliliter (pg/mL) range for LC-MS/MS methods, indicating high sensitivity capes.gov.br. For voltammetric methods applied to ketotifen, detection limits in the nanomolar (nM) range have been achieved researchgate.net.

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range globalresearchonline.netelementlabsolutions.comich.org. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to provide acceptable precision, accuracy, and linearity elementlabsolutions.comich.org. For ketotifen analysis, linearity has been established across various concentration ranges, for example, 0.4–10.0 µg/mL for spectrophotometric methods nih.gov and 10–100 µg/mL for LC-UV methods mdpi.com.

Robustness and Reproducibility Studies

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in pH, mobile phase composition, temperature, or scan rate globalresearchonline.netelementlabsolutions.comich.org. For a voltammetric method applied to this compound, robustness studies might involve varying the buffer composition or scan rate to assess their impact on peak current and retention time. For chromatographic methods, variations in mobile phase composition or flow rate would be examined.

Reproducibility: Precision, a key aspect of validation, encompasses repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations) globalresearchonline.netich.org. Repeatability assesses precision under the same operating conditions over a short interval globalresearchonline.netich.org. Intermediate precision considers variations due to different days, analysts, or equipment globalresearchonline.netich.org. Reproducibility is typically evaluated through collaborative studies globalresearchonline.netich.org. Studies validating methods for ketotifen have reported good precision, with relative standard deviations (RSD) for intra-day and inter-day measurements often below 8.2% capes.gov.brmdpi.com.

Illustrative Data from Ketotifen Analysis:

To illustrate the typical performance metrics and validation outcomes expected for analytical methods in this class, data from studies on ketotifen and its related compounds are presented below. These serve as benchmarks for methods developed for this compound.

Table 1: Illustrative Linearity and Sensitivity Data for Ketotifen Analysis

| Method Type | Analyte | Linearity Range (µg/mL or M) | Correlation Coefficient (r) | LOD (µg/mL or M) | LOQ (µg/mL or M) | Reference |

| Spectrophotometric | Ketotifen Fumarate | 0.4–8.0 (Method B) | ~0.999 | Not specified | Not specified | nih.gov |

| Spectrophotometric | Ketotifen Fumarate | 0.4–10.0 (Method C) | ~0.999 | Not specified | Not specified | nih.gov |

| Voltammetric | Ketotifen | 2.5×10-7–3.0×10-5 M | Not specified | 4.5×10-8 M | Not specified | researchgate.net |

| LC-UV | Ketotifen | 10–100 µg/mL | Not specified | 0.06 µg/mL | 0.21 µg/mL | mdpi.com |

| LC-MS/MS | Ketotifen | Not specified | Not specified | 10 pg/mL | Not specified | capes.gov.br |

| LC-MS/MS | Ketotifen | Not specified | Not specified | 0.02 ng/mL | Not specified | mdpi.com |

Note: Data presented in this table is derived from studies on Ketotifen or its fumarate salt, serving as illustrative examples for the types of parameters assessed in analytical method development.

Table 2: Illustrative Precision and Accuracy Data for Ketotifen Analysis

| Method Type | Analyte | Precision (Intra-day RSD %) | Precision (Inter-day RSD %) | Accuracy (% Recovery) | Reference |

| LC-MS/MS | Ketotifen | < 8.2% | < 8.2% | -2.4% to +3.4% | capes.gov.br |

| LC-MS/MS | Ketotifen | 2.28% to 6.67% | 3.14% to 7.56% | 97.56% to 106.31% | mdpi.com |

Note: Data presented in this table is derived from studies on Ketotifen, serving as illustrative examples for the types of parameters assessed in analytical method development.

Compound List

this compound

Ketotifen

Ketotifen fumarate

Ketotifen N-glucuronide

Diphenhydramine

Ketotifen-d3

Stability and Degradation Studies of Ketotifen N Oxide

Intrinsic Chemical Stability and Reversion Kinetics to Ketotifen (B1218977)

Ketotifen N-Oxide is recognized primarily as a metabolite and an oxidative degradation product of its parent compound, Ketotifen. google.comgoogle.com It is formed through processes such as N-oxidation of the piperidine (B6355638) ring within the Ketotifen molecule. mdpi.com The molecule exists as two diastereomers with the same stoichiometric formula. google.comgoogle.com While its formation as a degradation product has been identified, detailed studies focusing specifically on the intrinsic chemical stability of isolated this compound and the kinetics of its potential reversion back to Ketotifen are not extensively detailed in publicly available research. The primary focus of stability studies has been on the degradation of Ketotifen to this compound rather than the stability of the N-oxide itself.

Oxidative Stability Profiling and Degradation Pathways

The formation of this compound is a key indicator of the oxidative degradation of Ketotifen. google.comgoogle.com Studies on pharmaceutical preparations, such as ketotifen eye drops, have shown that the concentration of this compound increases under conditions that promote oxidation. The degradation of Ketotifen generally proceeds via oxidation and demethylation affecting the piperidine ring of the molecule. mdpi.com

Research investigating the stability of 0.025% ketotifen eye drops under stress test conditions (80°C for 15 hours) highlighted the formation of this compound. The study compared the stability of the drug in polyethylene (PE) bottles that had undergone different sterilization procedures. Gamma irradiation of the bottles was found to significantly promote the degradation of Ketotifen into its N-oxide diastereomers. google.com

| Sample Condition | % Ketotifen Remaining | % Degradation Product I (N-Oxide) | % Degradation Product II (N-Oxide) |

|---|---|---|---|

| Untreated PE Bottles | 96.8 | ~0.05 | ~0.1 |

| Gamma Irradiated (40 kGy) PE Bottles | 91.6 | ~1.4 | ~3.2 |

| Gamma Irradiated (at least 25 kGy) PE Bottles (stored at 5°C prior to filling) | 88.6 | 1.2 | 2.8 |

| ETO Sterilized PE Bottles | 94.5 | n.d. | n.d. |

| ETO Sterilized PE Bottles (Repetition) | 97.7 | n.d. | n.d. |

n.d. = not detectable. Data sourced from patent information. google.com

The proposed degradation pathways for Ketotifen under various pH conditions at elevated temperatures also suggest that the molecule's piperidine ring is susceptible to oxidation, which can lead to the formation of the N-oxide. mdpi.comresearchgate.net

Photo-degradation Behavior and Mechanisms

Studies on the photodegradation of the parent compound, Ketotifen, provide insight into the potential photosensitivity of its derivatives, including the N-oxide. When exposed to UV/Vis light (300-800 nm), Ketotifen has been shown to be moderately labile at pH 3.0 and 7.0. nih.gov However, its degradation becomes significantly more pronounced in alkaline conditions, with complete degradation observed in a buffer of pH 10.0. nih.gov

The photodegradation of Ketotifen was found to follow pseudo-first-order kinetics. nih.gov While these findings directly pertain to Ketotifen, they suggest that the core molecular structure is susceptible to light-induced degradation, a characteristic that could extend to this compound. Specific studies detailing the unique photo-degradation pathways and mechanisms of this compound itself are limited.

Investigation of Catalytic Effects on Degradation and Stability

External factors can catalyze the degradation of Ketotifen, leading to the formation of this compound. Gamma irradiation has been identified as a significant factor that promotes the oxidative degradation of Ketotifen. google.comgoogle.com When polyethylene containers used for ketotifen eye drops were sterilized using gamma irradiation, a substantial increase in the formation of this compound was observed compared to containers that were untreated or sterilized with ethylene oxide (ETO). google.com This suggests that gamma irradiation may generate reactive species from the container material or the formulation's components, which in turn catalyze the oxidation of the tertiary amine on the piperidine ring of Ketotifen to form the N-oxide.

Development of Stabilization Strategies and Conditions for this compound

Given that this compound is an undesirable degradation product in pharmaceutical formulations, stabilization strategies focus on preventing its formation from the parent compound. A key strategy involves the careful selection of sterilization methods for packaging materials. google.comgoogle.com

Research has demonstrated that sterilizing polyethylene containers with ethylene oxide (ETO) is the method of choice for maintaining the stability of Ketotifen solutions. google.comgoogle.com Formulations stored in ETO-sterilized containers showed significantly better stability and non-detectable levels of this compound, even under stress conditions, when compared to those stored in gamma-irradiated containers. google.com This indicates that avoiding gamma irradiation is a critical step in preventing the oxidative degradation of Ketotifen and, consequently, the formation of this compound. Long-term stability data showed that ketotifen 0.025% eye drops stored in ETO-sterilized containers exhibited good stability for 12 months at temperatures up to 25°C. google.com

Impurity Profiling and Reference Standards Research

Identification and Characterization as a Key Degradation Impurity (e.g., EP Impurity D)

Ketotifen (B1218977) N-Oxide is a significant impurity associated with the antihistaminic drug Ketotifen. klivon.comallmpus.comsynzeal.comveeprho.comcymitquimica.com It is formally recognized in the European Pharmacopoeia (EP) as "Ketotifen Impurity D". klivon.comallmpus.comsynzeal.comveeprho.com The formation of Ketotifen N-Oxide can occur through the degradation of the parent Ketotifen molecule. mdpi.com Specifically, it is a metabolite that can be formed in the body through N-oxidation of the piperidine (B6355638) ring in the Ketotifen structure. google.com Stress testing studies on Ketotifen have shown that its degradation can lead to the formation of various products, including those resulting from oxidation and demethylation of the piperidine ring. mdpi.com This oxidative degradation pathway is a key source of this compound as an impurity in pharmaceutical preparations. mdpi.com

The unambiguous identification of this impurity is crucial for quality control in pharmaceutical manufacturing. It is chemically identified as 1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo synzeal.comveeprho.comcyclohepta[1,2-b]thiophen-4-ylidene)piperidine 1-oxide. cymitquimica.comlgcstandards.com Its identity is confirmed through its specific chemical structure and properties, which are well-documented. klivon.comallmpus.comnih.gov

Below is a table detailing the key chemical identifiers for this compound.

| Property | Value |

| Chemical Name | 4-[(RaSa)-1-Methylpiperidin-4-ylidene]-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one N-oxide klivon.comallmpus.comsynzeal.com |

| Synonyms | Ketotifen EP Impurity D, Ketotifen Hydrogen Fumarate (B1241708) Impurity D klivon.comallmpus.com |

| CAS Number | 88456-70-6 klivon.comallmpus.comveeprho.comlgcstandards.com |

| Molecular Formula | C₁₉H₁₉NO₂S klivon.comallmpus.comcymitquimica.com |

| Molecular Weight | 325.42 g/mol klivon.comallmpus.com |

Role of this compound Reference Standards in Analytical Research and Development

High-quality, well-characterized reference standards are essential for reliable pharmaceutical testing. lgcstandards.com this compound, in its role as EP Impurity D, is available as a pharmaceutical primary standard for this purpose. synzeal.comsigmaaldrich.com These reference standards are critical components in various stages of analytical research and drug development. synzeal.comsynzeal.comcleanchemlab.com

The primary applications for this compound reference standards include:

Analytical Method Development: The standard is used to develop and fine-tune analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the method can accurately detect and separate the impurity from the active pharmaceutical ingredient (API), Ketotifen. synzeal.com

Method Validation (AMV): Once a method is developed, the reference standard is used to validate it according to regulatory guidelines, such as those from the ICH. synzeal.com This process confirms the method's accuracy, precision, linearity, and sensitivity for quantifying the impurity.

Quality Control (QC): In routine manufacturing, the reference standard is used as a benchmark in QC applications to ensure that batches of Ketotifen Fumarate meet the purity specifications set by pharmacopoeias. synzeal.com

Regulatory Filings: Detailed characterization data from the use of these standards supports regulatory submissions like Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), demonstrating control over impurities. allmpus.comsynzeal.com

The availability of these standards ensures consistency and accuracy in the assessment of Ketotifen's purity across different laboratories and manufacturing sites. synzeal.comcleanchemlab.com

Development of Quantitative Methods for Impurity Assessment in Related Matrices

The accurate quantification of impurities like this compound in pharmaceutical formulations is a cornerstone of ensuring drug quality and safety. A variety of analytical techniques have been developed and validated for the quantitative determination of Ketotifen and its related substances in bulk drug and dosage forms. nih.gov These methods must be sensitive, selective, and precise enough to measure impurities at very low levels.

Chromatographic techniques are the most commonly employed methods for impurity profiling.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the predominant methods for analyzing Ketotifen and its degradation products. mdpi.comnih.gov Methods are often coupled with UV detection. mdpi.comnuph.edu.ua For instance, LC-UV methods have been specifically developed to study the degradation of Ketotifen under various stress conditions (e.g., pH, temperature) to identify and quantify impurities formed. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity, making it invaluable for identifying and quantifying trace-level impurities. mdpi.comnih.gov LC-MS/MS is particularly useful for elucidating the structures of unknown degradation products and for bioanalytical studies. mdpi.comnih.gov

Spectrophotometric methods have also been developed for the quantitative determination of Ketotifen, which can be adapted for impurity analysis. nuph.edu.ua These methods are often simpler and more cost-effective than chromatographic techniques. nih.gov The development process for any quantitative method involves rigorous validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The table below summarizes key analytical methods used for the analysis of Ketotifen and its impurities.

| Analytical Technique | Application | Key Features |

| HPLC with UV Detection | Quantification of Ketotifen and its degradation products in pharmaceutical formulations. mdpi.comnih.gov | Provides reliable and quantitative results for known impurities. mdpi.com |

| UPLC-MS/MS | Identification and quantification of main degradants; suggesting degradation pathways. mdpi.com | High sensitivity and specificity; used for structural elucidation of unknown impurities. mdpi.comnih.gov |

| HPTLC | Densitometric determination of Ketotifen in pharmaceutical preparations. ptfarm.pl | Allows for the analysis of multiple samples simultaneously. |

| UV-Vis Spectrophotometry | Quantitative determination of Ketotifen in bulk and tablet forms. nuph.edu.ua | Simple, rapid, and cost-effective method for routine analysis. nih.gov |

Advanced Research Directions and Theoretical Studies

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the behavior of chemical compounds at the molecular level. These approaches can elucidate electronic structures, conformational preferences, and potential metabolic or degradation pathways.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the electronic structure of molecules. This includes mapping molecular orbitals, calculating charge distributions, bond energies, and predicting sites of potential reactivity. For Ketotifen (B1218977) N-Oxide, such calculations could provide fundamental data on its electron distribution, polarity, and susceptibility to various chemical transformations. Understanding these properties is crucial for predicting its stability and potential interactions. While specific quantum chemical studies on Ketotifen N-Oxide are not widely published, these methods are standard for characterizing organic molecules and their reactivity jinr.rumpg.deresearchgate.netspbu.rumdpi.com.

Molecular Dynamics (MD) simulations allow researchers to model the movement of atoms and molecules over time, providing insights into conformational dynamics, stability, and interactions with other molecular entities or environments nih.govdovepress.comucsd.edunih.govchemrxiv.org. Applying MD simulations to this compound could reveal its preferred three-dimensional conformations in various states (e.g., in solution or bound to a hypothetical target). Such simulations could also predict how this compound might interact with biological macromolecules or other small molecules, offering a theoretical basis for understanding its behavior in biological systems, even if its primary role is as a metabolite.

Computational tools are increasingly used to predict how chemical compounds might degrade under different conditions or how they might be further metabolized in biological systems d-nb.infobiorxiv.orgnih.govmdpi.com. This compound itself has been identified as a potential metabolite of Ketotifen google.comgoogle.comdrugbank.comresearchgate.net. Advanced computational approaches could be used to predict any subsequent degradation pathways of this compound or its potential further metabolic transformations. This would involve employing databases of known metabolic reactions and enzyme specificities to simulate likely biotransformation products.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are vital for confirming molecular structures, determining stereochemistry, and elucidating the precise composition of compounds.

Chiroptical spectroscopy, including techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute stereochemistry of chiral molecules mdpi.comnih.govnih.govbsmu.byresearchgate.net. Ketotifen itself possesses chiral centers, and while the specific stereochemistry of this compound has not been a primary focus of published research, chiroptical methods, often coupled with quantum chemical calculations, are the state-of-the-art for such assignments. These techniques would be applicable if chiral synthesis routes for this compound were developed or if its stereoisomers were of interest.

High-Resolution Mass Spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), provides highly accurate mass measurements, enabling the determination of elemental composition and detailed fragmentation patterns leeder-analytical.comx-mol.netrfi.ac.ukresearchgate.netscirp.org. These capabilities are crucial for confirming the identity and elucidating the precise structure of compounds, including metabolites and degradation products. While specific HRMS studies dedicated to this compound are not prominent, this technique is routinely used to characterize such molecules, providing definitive evidence for their structures based on exact mass and fragmentation profiles.

Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H19NO2S | nih.gov |

| Molecular Weight | 325.4 g/mol | nih.gov |

| CAS Number | 88456-70-6 | nih.gov |

| IUPAC Name | 2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | nih.gov |

Compound Names

this compound

Ketotifen

Nor-ketotifen (Norketotifen)

10-hydroxy-ketotifen

Ketotifen N-glucuronide

Q & A

Q. What analytical methods are recommended for quantifying Ketotifen N-Oxide and its metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for sensitive and specific quantification. Key steps include:

- Sample preparation : Liquid-liquid extraction to isolate the compound from plasma or tissue homogenates.

- Internal standards : Use structurally analogous compounds (e.g., diphenhydramine) to normalize variability.

- Validation : Ensure intra- and inter-day precision (<8.2%) and accuracy (-2.4% to 3.4%) across quality control samples.

- Metabolite differentiation : Enzymatic hydrolysis (e.g., β-glucuronidase) to distinguish conjugated metabolites like N-glucuronides from the parent compound .

Q. How can molecular dynamics (MD) simulations assess the structural stability of this compound?

MD simulations at varying temperatures (e.g., 300 K for physiological conditions, 1500 K for stress testing) can monitor conformational changes. Key parameters:

- Trajectory analysis : Track bond rotations (e.g., τ1 dihedral angles) to evaluate configurational stability.

- Force fields : Use AMBER or CHARMM for accurate molecular interactions.

- Validation : Compare simulation results with experimental data (e.g., NMR or X-ray crystallography) .

Q. What in vitro models are suitable for preliminary pharmacokinetic studies of this compound?

- Cell-based assays : Use hepatic cell lines (e.g., HepG2) to study metabolic pathways (e.g., oxidation, glucuronidation).

- Plasma stability assays : Incubate the compound in human or animal plasma to assess degradation kinetics.

- Permeability models : Caco-2 monolayers to predict intestinal absorption .

Advanced Research Questions

Q. What mechanisms explain this compound’s anti-metastatic effects in cancer models?

Mechanistic studies should integrate:

- Migration/invasion assays : Use Boyden chambers or scratch assays with MDA-MB-231 or HT-1080 cells.

- Protein expression analysis : Western blotting to quantify Rho GTPases (CDC42, Rac, Rho) and matrix metalloproteinases (MMP-9).

- Zymography : Detect MMP-9 activity in conditioned media to assess extracellular matrix degradation. Findings suggest dose-dependent suppression of migration via Rho/MMP-9 pathways .

Q. How should researchers resolve contradictions between preclinical and clinical efficacy data for Ketotifen derivatives?

- Subgroup analysis : Stratify clinical trial data by patient characteristics (e.g., atopy status) to identify responsive cohorts.

- Blinding quality : Prioritize trials with well-described double-blinding protocols to reduce bias.

- Preclinical rigor : Use multiple cancer cell lines and in vivo models to validate anti-metastatic effects before clinical translation .

Q. What experimental designs are optimal for studying this compound’s metabolic interactions?

- Cocktail assays : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved.

- Cross-species comparisons : Test metabolism in human vs. rodent liver microsomes to predict interspecies variability.

- Pharmacokinetic modeling : Use non-compartmental analysis to calculate AUC, Cmax, and half-life in healthy volunteers .

Q. How can researchers evaluate the role of this compound in modulating interstitial fluid pressure (IFP) in solid tumors?

- Sonopermeation models : Combine ultrasound with nano-immunotherapy to enhance tumor penetration.

- IFP measurement : Use invasive probes or imaging techniques (e.g., dynamic contrast-enhanced MRI).

- Synergistic protocols : Co-administer with agents like Doxil and anti-PD1 to assess combinatorial effects .

Methodological Frameworks

How to formulate a FINER research question on this compound’s anti-inflammatory mechanisms?

Apply the FINER criteria :

- Feasible : Use accessible tools (e.g., LC/MS/MS, MD simulations).

- Interesting : Focus on understudied pathways (e.g., NF-κB suppression).

- Novel : Investigate dual antihistamine/anti-metastatic roles.

- Ethical : Prioritize in vitro or animal models before human trials.

- Relevant : Link findings to broader impacts (e.g., reducing steroid dependence in asthma) .

Q. What statistical strategies address variability in this compound’s clinical trial outcomes?

- Power analysis : Calculate sample sizes to detect clinically meaningful effect sizes.

- Mixed-effects models : Adjust for covariates like age, baseline symptom scores, and co-medications.

- Sensitivity analysis : Test robustness of results by excluding outliers or low-quality trials .

Data Reporting Standards

Q. How to ensure reproducibility in studies of this compound’s pharmacokinetics?

Follow SRQR guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.